Ethyl 2,4-dichloro-5-sulfamoylbenzoate
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Overview
Description
Ethyl 2,4-dichloro-5-sulfamoylbenzoate is a chemical compound with the molecular formula C9H9Cl2NO4S and a molecular weight of 298.14 g/mol . It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of two chlorine atoms, a sulfamoyl group, and an ethyl ester group attached to a benzoic acid core .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dichloro-5-sulfamoylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2,4-dichloro-5-sulfamoylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloro-5-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2,4-dichloro-5-sulfamoylbenzoic acid.
Reduction: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Major Products
Scientific Research Applications
Ethyl 2,4-dichloro-5-sulfamoylbenzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly diuretics and antihypertensive agents.
Biological Studies: The compound is studied for its potential inhibitory effects on enzymes such as carbonic anhydrase.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . The sulfamoyl group plays a crucial role in this inhibitory activity by forming strong hydrogen bonds with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Ethyl 2,4-dichloro-5-sulfamoylbenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2,4-Dichloro-5-sulfamoylbenzoic acid: The acid form of the compound, lacking the ester group.
2,4-Dichloro-5-aminobenzoate: The reduced form of the compound with an amine group instead of a sulfamoyl group.
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its specific ester group, which influences its solubility and reactivity in various chemical processes .
Properties
IUPAC Name |
ethyl 2,4-dichloro-5-sulfamoylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-2-16-9(13)5-3-8(17(12,14)15)7(11)4-6(5)10/h3-4H,2H2,1H3,(H2,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXBNLARBXRUOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356670 |
Source
|
Record name | ethyl 2,4-dichloro-5-sulfamoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4793-25-3 |
Source
|
Record name | Ethyl 5-(aminosulfonyl)-2,4-dichlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4793-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2,4-dichloro-5-sulfamoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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